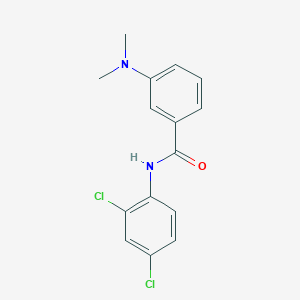

N-(1-benzothien-2-ylmethyl)-1-cyclopropyl-N-methyl-5-oxo-3-pyrrolidinecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

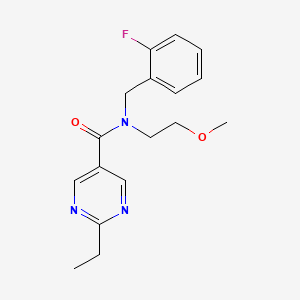

N-(1-benzothien-2-ylmethyl)-1-cyclopropyl-N-methyl-5-oxo-3-pyrrolidinecarboxamide is a compound that has garnered interest in scientific research due to its unique chemical structure and potential applications. This analysis will focus on its synthesis, molecular structure, chemical reactions, and physical and chemical properties, excluding drug use, dosage, and side effects.

Synthesis Analysis

This compound's synthesis typically involves complex organic reactions. The process might involve the formation of amide bonds and the introduction of cyclopropyl and pyrrolidine groups. An example of a similar synthesis process is seen in the work by Borzilleri et al. (2006), where substituted benzamides were identified as potent inhibitors, demonstrating the importance of precise synthesis techniques in creating specific benzamide derivatives (Borzilleri et al., 2006).

Molecular Structure Analysis

The molecular structure of such compounds is often characterized by X-ray crystallography, as observed in the study by Artheswari et al. (2019), which provided insights into the crystal structure of a related N-(pyridin-2-ylmethyl)benzamide derivative (Artheswari, Maheshwaran, & Gautham, 2019). This analysis can reveal crucial information about bond lengths, angles, and molecular conformations.

Chemical Reactions and Properties

The chemical reactions involving N-(1-benzothien-2-ylmethyl)-1-cyclopropyl-N-methyl-5-oxo-3-pyrrolidinecarboxamide are likely to include interactions with various reagents and conditions that can lead to the formation or breaking of bonds within the molecule. Similar research on benzamide derivatives, such as the work by Fujio et al. (2000), can provide insights into the potential reactivity and chemical behavior of this compound (Fujio et al., 2000).

Physical Properties Analysis

The physical properties of this compound, such as melting point, boiling point, solubility, and crystal form, can be determined using standard laboratory techniques. Studies like that of Zhou et al. (2008) on a related compound provide a framework for understanding these properties (Zhou et al., 2008).

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and functional group behavior, are crucial for understanding how this compound interacts in different environments and with various chemicals. Research on similar compounds, like the study by Jayarajan et al. (2019), offers insights into these aspects (Jayarajan, Satheeshkumar, Kottha, Subbaramanian, Sayın, & Vasuki, 2019).

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Derivatives

Microwave Irradiation Techniques : A study detailed the synthesis of tetrahydrobenzo[b]thiophene derivatives under microwave irradiation. This process involved reacting 2-Phenyl-5,6,7,8-tetrahydro-4H-benzothieno[2,3-d][1,3]oxazin-4-one with various amines and nucleophiles, leading to a range of derivatives, highlighting the versatility and potential of compounds structurally related to the target chemical for various applications (Abdalha et al., 2011).

Crystal Structure Analysis : Research on derivatives such as 3-(cyclopropylmethoxy)-4-(difluoromethoxy)-N-(pyridin-2-ylmethyl)benzamide provided insights into their crystal structures. This analysis helps understand the molecular interactions and stability, crucial for designing compounds with specific properties (Artheswari et al., 2019).

Chemoselective Conjugation : An efficient synthesis protocol for a heterobifunctional coupling agent was developed, demonstrating the compound's utility in chemoselective conjugation of proteins and enzymes. This application is vital for the development of therapeutic agents and biochemical tools (Reddy et al., 2005).

Biological Activity and Potential Applications

Cytotoxic Activity : Novel cyclic systems in [1,2,4]thiadiazolo[2,3-a]pyridine benzamide derivatives and their copper(II) complexes were synthesized and evaluated for cytotoxic activity. The derivatives showed significant cytotoxicity against several human cancer cell lines, suggesting potential applications in cancer therapy (Adhami et al., 2014).

Potential Nootropic Agents : The synthesis of 1,4-disubstituted 2-oxopyrrolidines and related compounds aimed to explore their nootropic activity. This research underscores the importance of structural variations in discovering new compounds with potential cognitive-enhancing effects (Valenta et al., 1994).

Eigenschaften

IUPAC Name |

N-(1-benzothiophen-2-ylmethyl)-1-cyclopropyl-N-methyl-5-oxopyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2S/c1-19(11-15-8-12-4-2-3-5-16(12)23-15)18(22)13-9-17(21)20(10-13)14-6-7-14/h2-5,8,13-14H,6-7,9-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRORJLATLDEASB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC2=CC=CC=C2S1)C(=O)C3CC(=O)N(C3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S*,5R*)-3-[(4-acetylphenoxy)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5522563.png)

![2-(3-bromophenyl)-5-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5522572.png)

![3-({[5-(4-fluorophenyl)-2-furyl]methylene}amino)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5522600.png)

![4-[5-(2,6-difluorophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5522603.png)

![4-bromo-N-[3-(3-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5522611.png)

![5-(4-tert-butylphenyl)-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5522617.png)

![N-[2-(1H-imidazol-1-yl)-1-phenylethyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5522620.png)

![(4aS*,7aR*)-1-(pyridin-3-ylacetyl)-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5522624.png)

![N-[(5-ethyl-2-pyridinyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5522647.png)